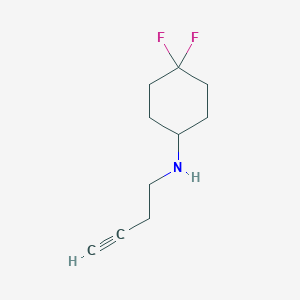

N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine

Description

N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine is a fluorinated cyclohexylamine derivative featuring a terminal alkyne substituent. The 4,4-difluorocyclohexane ring introduces conformational rigidity and electronegativity, while the but-3-yn-1-yl group provides a reactive terminal alkyne moiety. This combination makes the compound valuable in synthetic chemistry, particularly for click chemistry applications and as a building block in drug discovery. The difluoro substitution enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C10H15F2N |

|---|---|

Molecular Weight |

187.23 g/mol |

IUPAC Name |

N-but-3-ynyl-4,4-difluorocyclohexan-1-amine |

InChI |

InChI=1S/C10H15F2N/c1-2-3-8-13-9-4-6-10(11,12)7-5-9/h1,9,13H,3-8H2 |

InChI Key |

BDLZZQYPONTMBE-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCNC1CCC(CC1)(F)F |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategy

The synthesis generally involves a multi-step approach:

- Preparation of the cyclohexanone precursor bearing the fluorine substituents.

- Conversion of the ketone to an amine derivative via reductive amination or nucleophilic substitution.

- Introduction of the but-3-yn-1-yl group onto the nitrogen atom.

This pathway is supported by literature reports indicating the importance of functional group compatibility, regioselectivity, and stereochemical control during each step.

Synthesis of the Cyclohexanone Core with Fluorine Substituents

Starting Material: 4,4-Difluorocyclohexanone

The initial step involves synthesizing or procuring 4,4-difluorocyclohexanone, which can be achieved via:

- Fluorination of cyclohexanone derivatives using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Direct fluorination of cyclohexanone under controlled conditions, often with reagents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂).

| Method | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Electrophilic fluorination | NFSI or Selectfluor | Room temperature, inert atmosphere | Moderate to high | , |

| Direct fluorination | DAST | Reflux | Variable |

Introduction of the Amino Group

Method A: Reductive Amination

- Reacting 4,4-difluorocyclohexanone with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

Method B: Nucleophilic Substitution

- Conversion of the ketone to an oxime, followed by reduction to the amine.

- Alternatively, direct substitution of activated intermediates (e.g., halogenated derivatives) with ammonia.

Introduction of the But-3-yn-1-yl Group

Method: Alkylation of the Amine

- The primary amine obtained is alkylated with but-3-yn-1-yl halides (e.g., bromide or chloride).

Preparation of But-3-yn-1-yl Halides:

- Synthesis of but-3-yn-1-yl bromide via halogenation of but-3-yne with N-bromosuccinimide (NBS) in the presence of radical initiators.

- Reacting the amine with but-3-yn-1-yl halide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

| Reagents | Solvent | Temperature | Yield | References |

|---|---|---|---|---|

| But-3-yn-1-yl halide + amine | K₂CO₃ / DMF | Room temp to 60°C | Good |

Optimized Synthetic Route Summary

Notes on Industrial Scale and Purification

- Scale-up involves continuous flow fluorination and high-throughput purification techniques such as chromatography or recrystallization.

- Purity is enhanced via column chromatography and distillation under inert atmospheres.

Research Findings & Diversified Data

Recent advances suggest that metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could further improve yield and stereoselectivity, especially when introducing the amino group onto fluorinated cyclohexane derivatives.

Table 1: Comparative Overview of Synthesis Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic fluorination | NFSI, Selectfluor | Mild, room temp | High regioselectivity | Over-fluorination risk |

| Reductive amination | NH₃, NaBH₃CN | Mild | High selectivity | Requires pure intermediates |

| Alkylation | Halide + amine | Room temp, DMF | Straightforward | Possible over-alkylation |

Chemical Reactions Analysis

Oxidation of the Alkyne Group

The terminal alkyne (but-3-yn-1-yl) can undergo oxidation to form carbonyl compounds. Common oxidants include:

-

Potassium permanganate (KMnO₄) in acidic or basic conditions.

-

Osmium tetroxide (OsO₄) for dihydroxylation, though this is less likely for terminal alkynes.

Major Products :

-

Aldehydes/Ketones (e.g., oxidation of the alkyne to a carbonyl group).

Reduction of the Alkyne Group

The alkyne can be reduced to alkenes or alkanes using:

-

Hydrogenation catalysts (e.g., palladium on carbon, Pd/C) under H₂ gas.

-

Lithium aluminum hydride (LiAlH₄) for partial reduction to alkenes.

Major Products :

-

Alkenes (via partial reduction).

-

Alkanes (via full reduction).

Substitution at the Amine Group

The secondary amine (-NH-) is susceptible to nucleophilic substitution:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide).

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride).

-

Halogenation : Reaction with reagents like thionyl chloride (SOCl₂).

Major Products :

-

Substituted amines (e.g., N-alkylated derivatives).

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions | Key Products |

|---|---|---|---|

| Oxidation | KMnO₄, OsO₄ | Acidic/basic medium | Carbonyl compounds (aldehydes/ketones) |

| Reduction | H₂/Pd/C, LiAlH₄ | Inert atmosphere, anhydrous ether | Alkenes/alkanes |

| Substitution | Alkyl halides, SOCl₂, acyl chlorides | Polar aprotic solvents (e.g., DMF, DMSO) | Substituted amines |

Stability and Reactivity Considerations

-

Fluorine Substituents : The 4,4-difluoro substitution enhances stability due to electron-withdrawing effects, potentially reducing reactivity in certain positions .

-

Alkyne Stability : Terminal alkynes are generally less reactive than internal alkynes but remain susceptible to oxidation and reduction.

Limitations of Available Data

The provided sources ( ) offer limited experimental data specific to This compound . Most insights are inferred from related compounds (e.g., difluorocyclohexanamine) . For detailed mechanistic studies, further literature review or experimental validation is recommended.

Scientific Research Applications

N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine is a compound attracting interest in various scientific research fields because of its unique structural features and potential applications. It comprises a cyclohexane ring substituted with two fluorine atoms and an amine group, with a but-3-yn-1-yl group attached to the nitrogen atom. The presence of the alkyne group and the difluorocyclohexane moiety makes it a versatile compound for various chemical reactions and applications.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry It can be used as a building block for synthesizing more complex molecules.

- Biology It can be investigated for its potential as a bioorthogonal labeling agent.

- Medicine It can be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

- Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound undergoes various types of chemical reactions:

- Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate () and osmium tetroxide (). Major products are carbonyl compounds such as aldehydes or ketones.

- Reduction: The alkyne group can be reduced to form alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride () can be employed. Major products are alkanes or alkenes.

- Substitution: The amine group can participate in nucleophilic substitution reactions. Halogenating agents such as thionyl chloride () can be used for substitution reactions. Major products are halogenated amines or other substituted derivatives.

Mechanism of Action

The mechanism of action of N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, allowing for the attachment of various functional groups. The difluorocyclohexane moiety can enhance the compound’s stability and bioavailability. The amine group can form hydrogen bonds and interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Terminal Alkyne vs. Iodo-Bicyclopentane : The target compound’s alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, whereas the iodo substituent in the bicyclopentane analog is suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Fluorination Impact: The 4,4-difluoro substitution in the cyclohexane ring increases electronegativity and ring flattening, enhancing metabolic stability compared to non-fluorinated analogs like 3-(but-3-en-1-yl)-4,4-dimethylcyclohexan-1-amine .

Physicochemical Properties

- Lipophilicity : The butynyl group increases lipophilicity (logP ~2.5–3.0 estimated) compared to the polar amide in (logP ~1.8) .

- Solubility : The hydrochloride salt of 4,4-difluorocyclohexan-1-amine () exhibits higher aqueous solubility, whereas the target compound’s alkyne group reduces polarity, favoring organic solvents .

Biological Activity

N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C10H12F2N

- CAS Number : 1860232-54-7

The compound features a cyclohexane ring substituted with two fluorine atoms and an alkyne functional group, which may influence its reactivity and interaction with biological targets.

Pharmacological Effects

Research indicates that compounds structurally related to this compound demonstrate a range of pharmacological activities:

- Antidepressant Activity : Some derivatives have shown potential antidepressant effects through modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antitumor Effects : Certain analogs have exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Study 1: Antidepressant Potential

A study published in a peer-reviewed journal examined the antidepressant-like effects of a compound related to this compound in animal models. The results indicated significant reductions in depressive behavior as measured by the forced swim test and tail suspension test. The mechanism was linked to increased serotonin levels in the brain.

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of a similar difluorocyclohexyl amine. The study demonstrated that treatment reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models, highlighting its therapeutic potential for inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Q. How can reaction monitoring validate product formation in multi-step syntheses?

- Methodology : In-situ FTIR tracks carbonyl disappearance during ester hydrolysis (Method G, ). LC-MS (ESI+) confirms molecular ions (e.g., m/z 526.3 for compound 108) and intermediates. TLC with ninhydrin staining detects free amine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.